Home > Products > Screening Compounds P134055 > 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide -

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide

Catalog Number: EVT-5658609
CAS Number:
Molecular Formula: C19H22FN3OS
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]­prop-2-en-1-one

Compound Description: This compound is described in a crystallographic study which elucidates its structure and hydrogen bonding patterns within the crystal lattice.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds was synthesized and evaluated for its therapeutic potential against Alzheimer's disease and diabetes. The compounds were designed to incorporate a 1,3-thiazole and 1,3,4-oxadiazole moiety in their structure. They displayed notable enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase.

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds, which includes 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, was studied for its antimicrobial activity. 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited strong activity against Staphylococcus aureus, exceeding that of metronidazole and streptomycin. It also showed moderate activity against Pseudomonas aeruginosa and Candida albicans.

(S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-ylmethyl) acetamide

Compound Description: This novel oxazolidinone derivative demonstrated potent anti-mycobacterial activity both in vitro and in vivo. In particular, it showed strong bactericidal effects against Mycobacterium marinum, with significant reduction in bacterial load in zebrafish.

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound serves as a key intermediate in the synthesis of osimertinib, a drug used to treat certain types of lung cancer. Its derivatives, such as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (1), N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (2), and N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (3), exhibit potent anti-cancer activity, specifically targeting epidermal growth factor receptor (EGFR) mutations like T790M and L858R commonly found in lung cancers.

5-dimethylaminomethylidene-2-thioxo-1,3-thiazol-4-ones

Compound Description: These rhodanine derivatives serve as precursors for the synthesis of thioaplysinopsin analogs, which are structurally similar to the marine natural product aplysinopsin. Thioaplysinopsins, like aplysinopsin, are known to exhibit a range of biological activities, including antimicrobial, cytotoxic, and antiviral effects.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This compound is the subject of a crystallographic study which focuses on its structural conformation and intermolecular interactions within the crystal lattice.

5-Chloro-4-(1,3-oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

Compound Description: A series of novel pyrrole derivatives containing chlorine, amide, and 1,3-oxazole fragments were synthesized and evaluated for their antimicrobial activity. Several compounds, including 1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide and 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide, exhibited high anti-staphylococcal activity. Additionally, 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide showed potent antifungal activity against Candida albicans and Aspergillus niger.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 is a selective inhibitor of phosphodiesterase 2A (PDE2A), developed as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders. It demonstrates robust effects on 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and has shown efficacy in attenuating episodic memory deficits in animal models.

3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f)

3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)

3-[2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

Compound Description: These three novel 1H-pyrrolo[2,3-b]pyridine derivatives act as cyclin-dependent kinase 1 (CDK1) inhibitors and demonstrate antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). They effectively reduce DMPM cell proliferation, induce apoptosis, and inhibit tumor growth in vivo. Compounds 3f and 1l, which contain an unsubstituted indole ring, are most structurally similar to the target compound.

Acefylline-Triazole Hybrids

Compound Description: A series of novel acefylline-triazole hybrids were synthesized and evaluated for their anticancer, hemolytic, and thrombolytic activities. These compounds demonstrated moderate anticancer activity against the human liver carcinoma (Hep G2 cell line), with N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide exhibiting the most potent activity. Additionally, they showed minimal hemolytic activity and moderate clot lysis activity.

cis‐ and trans‐{2‐aryl‐2‐}methanols

Compound Description: These compounds, derived from aryl 2-[(2-imidazolyl)ethyl or 3-(2-imidazolyl)propyl]ketones, were synthesized and characterized through ketalization reactions with glycerol or 3-mercapto-1,2-propanediol. The study focused on the structural determination of these racemic cis and trans isomers using NMR spectroscopy.

Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and 7,8-dimethyl-1,2,3,7-tetrahydro[1,3]oxazino[5,6-e]indole-9-carboxylates

Compound Description: This series of compounds, including analogs of the antiviral drug arbidol, were synthesized and evaluated for their antiviral activity against influenza A/New Caledonia/20/99 (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Two compounds, ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl-2-(phenylsulfonylmethyl)-1H-indole-3-carboxylate and 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate, demonstrated significant inhibitory activity against HCV in vitro.

1,3,4-oxadiazole Derivatives of Nalidixic Acid

Compound Description: A series of 1,3,4-oxadiazole derivatives were synthesized from nalidixic acid through a cyclization reaction of corresponding hydrazones. These compounds, incorporating 1,8-naphthyridine, hydrazone, and ketone groups, were designed based on the reported biological activities associated with these functionalities. The copper complexes of these oxadiazoles were also prepared and evaluated for their antimicrobial activity.

1-alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ols

Compound Description: This series of compounds was synthesized via a modified Bischler-Napieralski reaction using N-[2-(1H-indol-3-yl)ethyl]alkanamides as starting materials. The study explored the reactivity of these tetrahydro-1H-pyrido[3,4-b]indol-1-ol derivatives, leading to the formation of various amido carbinols, amido esters, and enol ester derivatives.

Acefylline–1,2,4-Triazole Hybrids with N-phenyl Acetamide Moieties

Compound Description: A series of novel acefylline–1,2,4-triazole hybrids were designed, synthesized, and evaluated for their anticancer potential against A549 (lung) and MCF-7 (breast) cancer cell lines. These compounds showed promising in vitro anticancer activity, with compound 11g (2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide) exhibiting the strongest inhibitory effect on cell proliferation.

Tetrazole and 1,3-Oxazepine Derivatives Containing Azo Group and Thiadiazole Ring

Compound Description: A series of novel tetrazole and 1,3-oxazepine derivatives containing both an azo group and a thiadiazole ring were synthesized and characterized. These compounds were designed based on the known biological activities of the individual components, with the aim of enhancing their activity and expanding their therapeutic potential.

4(3H)-Quinazolinone Derivatives Containing Thiazole, Pyrazole, 1,3-dithiazole, Pyridine, Chromene, Pyrazolopyrimidine, and Pyranochromene Moieties

Compound Description: This research describes the synthesis and characterization of a diverse range of 4(3H)-quinazolinone derivatives incorporating various heterocyclic moieties, including thiazole, pyrazole, 1,3-dithiazole, pyridine, chromene, pyrazolopyrimidine, and pyranochromene. These compounds were designed to explore their potential antitumor and antifungal activities.

Imidazolidin-2-1,3-disubstituted Derivatives as CYP17 inhibitors

Compound Description: A series of novel imidazolidin-2-1,3-disubstituted derivatives were designed and synthesized as potential inhibitors of the cytochrome P450 enzyme CYP17. CYP17 plays a crucial role in androgen biosynthesis, making it a target for the treatment of prostate cancer. These compounds contain various substituted phenyl, biphenyl, and heteroaryl moieties, aiming to optimize their binding affinity and selectivity for CYP17.

Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles

Compound Description: This research identified three new classes of potentiators for defective ∆F508-CFTR (cystic fibrosis transmembrane conductance regulator) gating: tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles. These potentiators demonstrated high potency in improving chloride channel function without interfering with corrector action or reducing ∆F508-CFTR cellular stability, unlike the approved potentiator Ivacaftor.

Phytochemical Compounds Identified in Centaurea tougourensis and Eriobotrya japonica L.

Compound Description: Two separate studies employed gas chromatography-mass spectrometry (GC-MS) to analyze the chemical profiles of Centaurea tougourensis and Eriobotrya japonica L., identifying various bioactive compounds. These identified compounds exhibit a diverse range of potential therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.

Quinoline–Benzimidazole Hybrids Containing 1,2,3-Triazole Linkers

Compound Description: A series of novel quinoline–benzimidazole hybrids containing two types of triazole-methyl-phenoxy linkers were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds displayed promising anticancer effects, with some derivatives demonstrating selective inhibitory activity against lymphoma cells.

[18F]Fluoropyridine–Candesartan

Compound Description: This novel 7-((4-(3-((2-[18F]fluoropyridin-3-yl)oxy)propyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole derivative of the angiotensin II type-1 receptor (AT1R) blocker candesartan was synthesized as a potential tracer for positron emission tomography (PET) imaging of renal AT1R. The compound demonstrated favorable binding properties and specific binding to AT1R in preclinical studies.

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17)

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

Compound Description: These three compounds were identified as novel inhibitors of HIV-1 assembly, targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. Compound 7, the most potent of the three, demonstrated direct interaction with HIV-1 MA, competed with PI(4,5)P2 for binding, and exhibited broad-spectrum antiviral activity against various HIV-1 isolates.

Properties

Product Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide

Molecular Formula

C19H22FN3OS

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C19H22FN3OS/c1-4-6-18-22-12(3)16(25-18)10-21-17(24)9-14-11(2)23-19-13(14)7-5-8-15(19)20/h5,7-8,23H,4,6,9-10H2,1-3H3,(H,21,24)

InChI Key

HUUYLGDPKLOVOJ-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(S1)CNC(=O)CC2=C(NC3=C2C=CC=C3F)C)C

Canonical SMILES

CCCC1=NC(=C(S1)CNC(=O)CC2=C(NC3=C2C=CC=C3F)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.